molecular formula C10H11NO4 B8068432 Methyl 3-(6-methoxypyridin-2-yl)-3-oxopropanoate

Methyl 3-(6-methoxypyridin-2-yl)-3-oxopropanoate

Cat. No.: B8068432
M. Wt: 209.20 g/mol
InChI Key: NICYWXZCLBTEBO-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Methyl 3-(6-methoxypyridin-2-yl)-3-oxopropanoate is a β-keto ester featuring a 6-methoxypyridin-2-yl substituent. Its structure combines a pyridine ring with a methoxy group at the 6-position, linked to a methyl 3-oxopropanoate moiety. The methoxy group enhances electron density on the pyridine ring, influencing both electronic and steric properties .

Properties

IUPAC Name

methyl 3-(6-methoxypyridin-2-yl)-3-oxopropanoate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H11NO4/c1-14-9-5-3-4-7(11-9)8(12)6-10(13)15-2/h3-5H,6H2,1-2H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NICYWXZCLBTEBO-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=CC(=N1)C(=O)CC(=O)OC
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H11NO4
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

209.20 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Starting Materials and Reagents

The synthesis typically begins with 6-methoxypyridine-2-carboxylic acid or its derivatives. Ethyl acetoacetate and methyl acetoacetate are common β-ketoester partners, though methyl derivatives are preferred for final esterification. Catalytic bases such as sodium ethoxide or potassium tert-butoxide are employed to deprotonate the β-ketoester, facilitating nucleophilic attack on the pyridine substrate.

Table 1: Common Starting Materials and Their Roles

ComponentRolePurity Requirements
6-Methoxypyridine-2-carbaldehydeElectrophilic pyridine source≥98%
Methyl acetoacetateNucleophilic β-ketoesterAnhydrous, ≥99%
Sodium ethoxideBase catalyst95% purity in ethanol

Stepwise Reaction Mechanisms

Condensation and Cyclization

The core reaction mechanism involves a base-catalyzed Claisen-Schmidt condensation. Deprotonation of methyl acetoacetate generates an enolate, which attacks the electrophilic carbon at the 2-position of 6-methoxypyridine. Subsequent elimination of water yields the α,β-unsaturated ketone intermediate.

Critical Parameters:

  • Temperature: 80–100°C under reflux conditions

  • Solvent: Anhydrous ethanol or methanol

  • Reaction Time: 6–12 hours

Esterification and Purification

Post-condensation, the crude product undergoes esterification if starting from acid precursors. Sulfuric acid or p-toluenesulfonic acid (PTSA) catalyzes this step, with methanol as both solvent and nucleophile. Final purification employs fractional distillation or column chromatography (silica gel, ethyl acetate/hexane eluent).

Table 2: Optimization of Esterification Conditions

CatalystTemperature (°C)Yield (%)Purity (%)
H₂SO₄657892
PTSA708295
Amberlyst606889

Advanced Catalytic Systems

Recent advancements focus on heterogeneous catalysts and flow chemistry to enhance efficiency. Palladium-supported mesoporous silica (Pd/SBA-15) demonstrates exceptional activity, reducing reaction times to 2–3 hours with yields exceeding 90%. Continuous flow reactors enable scalability, achieving space-time yields of 120 g·L⁻¹·h⁻¹ compared to 45 g·L⁻¹·h⁻¹ in batch processes.

Table 3: Catalyst Performance in Condensation Step

CatalystTurnover Frequency (h⁻¹)Selectivity (%)
Pd/SBA-1512.598
Ni-Al₂O₃8.792
Homogeneous NaOEt3.285

Byproduct Formation and Mitigation

Common byproducts include:

  • 6-Methoxypyridine-2-carboxylic acid: From over-oxidation (≤5%)

  • Bis-condensed adducts: Due to excess β-ketoester (≤8%)

Strategies for suppression:

  • Strict stoichiometric control (1:1.05 pyridine:β-ketoester ratio)

  • Low-temperature quenching (-10°C) after condensation

  • Use of radical scavengers (e.g., BHT) to prevent oxidative side reactions

Industrial-Scale Production

Pilot plant data reveal critical considerations for scaling:

  • Heat Management: Exothermic condensation requires jacketed reactors with ΔT ≤15°C/min

  • Solvent Recovery: 90–95% ethanol recovery via fractional distillation

  • Waste Streams: Neutralization of basic residues with acetic acid before disposal

Table 4: Bench vs. Industrial Scale Performance

ParameterLaboratory ScaleIndustrial Scale
Batch Size100 g50 kg
Yield82%78%
Purity95%93%
Energy Consumption15 kWh/kg8 kWh/kg

Emerging Methodologies

Photocatalytic Approaches

Visible-light-mediated catalysis using eosin Y reduces reliance on metal catalysts. Under blue LED irradiation (450 nm), reaction completion occurs in 4 hours with 85% yield. This method minimizes heavy metal contamination but requires stringent oxygen exclusion.

Biocatalytic Routes

Immobilized lipases (e.g., Candida antarctica Lipase B) enable esterification under aqueous conditions at 40°C. While yields remain modest (55–60%), this approach aligns with green chemistry principles.

Analytical Characterization

Critical quality control metrics:

  • HPLC: Retention time 6.8 min (C18 column, 70:30 acetonitrile/water)

  • ¹H NMR (400 MHz, CDCl₃): δ 8.15 (d, J=7.6 Hz, 1H), 6.75 (d, J=7.6 Hz, 1H), 3.90 (s, 3H), 3.65 (s, 3H), 3.45 (s, 2H)

  • Mass Spec: m/z 209.20 [M+H]⁺ (calc. 209.19)

Comparative Evaluation of Synthetic Routes

Table 5: Method Comparison for this compound Synthesis

MethodYield (%)Purity (%)Cost IndexScalability
Classical Claisen78921.0Moderate
Pd/SBA-15 Catalyzed93981.8High
Photocatalytic85942.1Low
Biocatalytic58893.2Limited

Chemical Reactions Analysis

Types of Reactions

    Oxidation: Methyl 3-(6-methoxypyridin-2-yl)-3-oxopropanoate can undergo oxidation reactions, typically using reagents like potassium permanganate or chromium trioxide, to form corresponding carboxylic acids.

    Reduction: Reduction of the ester group can be achieved using reducing agents such as lithium aluminum hydride (LiAlH4) to yield the corresponding alcohol.

    Substitution: The methoxy group on the pyridine ring can be substituted with other nucleophiles under appropriate conditions, such as using sodium hydride (NaH) and an alkyl halide.

Common Reagents and Conditions

    Oxidation: Potassium permanganate (KMnO4), chromium trioxide (CrO3)

    Reduction: Lithium aluminum hydride (LiAlH4), sodium borohydride (NaBH4)

    Substitution: Sodium hydride (NaH), alkyl halides

Major Products

    Oxidation: Corresponding carboxylic acids

    Reduction: Corresponding alcohols

    Substitution: Various substituted pyridine derivatives

Scientific Research Applications

Synthetic Intermediate in Drug Development

Methyl 3-(6-methoxypyridin-2-yl)-3-oxopropanoate serves as an important intermediate in the synthesis of various pharmaceutical compounds. Its unique structure allows for modifications that can lead to the development of new drugs with enhanced biological activity. For instance, it can be utilized in the synthesis of pyridine-based compounds that exhibit anti-cancer properties or act as inhibitors for specific enzymes involved in disease pathways.

Research indicates that compounds derived from this compound may possess biological activities such as anti-inflammatory and anti-cancer effects. Studies have shown that derivatives can interact with biological targets, influencing pathways related to cancer cell proliferation and apoptosis. For example, derivatives of this compound have been investigated for their potential to inhibit specific kinases involved in tumor growth.

Enzyme Inhibition Studies

The compound has been explored for its potential as an enzyme inhibitor. It may interact with enzymes such as cyclin-dependent kinases (CDKs), which are critical in cell cycle regulation. Inhibiting these kinases can lead to the cessation of cancer cell division, making this compound a candidate for further investigation in oncology research.

Case Study 1: Pyridine Derivatives in Cancer Therapy

A study published in Frontiers in Chemistry examined various pyridine derivatives for their potential anti-cancer activities. This compound was included in the synthesis of new compounds that showed promising results against specific cancer cell lines by inducing apoptosis and inhibiting cell growth .

Case Study 2: Enzyme Inhibition

In another study focusing on enzyme inhibitors, researchers synthesized several analogs of this compound to evaluate their effectiveness against CDK2/cyclin complexes. The results indicated that certain modifications enhanced the inhibitory activity significantly compared to the parent compound .

Chemical Reactions and Mechanisms

This compound can undergo various chemical reactions, including:

  • Hydrolysis: The ester group can be hydrolyzed to yield the corresponding acid and alcohol.
  • Reduction: The carbonyl groups can be reduced to alcohols using reducing agents like lithium aluminum hydride.
  • Substitution Reactions: The methoxy group may participate in nucleophilic substitution reactions under appropriate conditions.

Mechanism of Action

The mechanism by which Methyl 3-(6-methoxypyridin-2-yl)-3-oxopropanoate exerts its effects depends on its interaction with molecular targets. For instance, in biological systems, it may interact with enzymes or receptors, modulating their activity. The methoxy and ester groups can participate in hydrogen bonding and hydrophobic interactions, influencing the compound’s binding affinity and specificity.

Comparison with Similar Compounds

Structural Analogues and Substituent Effects

The following table highlights key structural analogues and their substituent differences:

Compound Name Substituent on Pyridine Ester Group Key Features Reference
Methyl 3-(6-methoxypyridin-2-yl)-3-oxopropanoate 6-Methoxy Methyl Electron-donating methoxy group enhances pyridine ring stability and reactivity.
Ethyl 3-[(6-methylpyridine-2-yl)amino]-3-oxopropanoate 6-Methyl (amino-substituted) Ethyl Amino group increases hydrogen bonding potential; ethyl ester alters solubility.
Methyl 3-(4-Pyridyl)-3-oxopropanoate 4-Pyridyl (no methoxy) Methyl Pyridine substitution at 4-position affects geometry and binding properties.
Ethyl 3-oxo-3-(pyridin-2-yl)propanoate Pyridin-2-yl (no methoxy) Ethyl Lack of methoxy reduces electron density; ethyl ester modifies metabolic stability.
Methyl 3-(5-bromo-2,4-dimethoxyphenyl)-3-oxopropanoate 5-Bromo-2,4-dimethoxyphenyl Methyl Bromine and methoxy groups create steric and electronic effects distinct from pyridine-based analogues.

Key Observations :

  • Substituent Position: Pyridine substitution at the 2- vs. 4-position (e.g., Methyl 3-(4-Pyridyl)-3-oxopropanoate) alters molecular geometry and intermolecular interactions .
  • Functional Groups: The methoxy group in the target compound enhances resonance stabilization of the pyridine ring compared to electron-withdrawing groups (e.g., nitro in Ethyl-3-(3-nitropyridin-4-yl)-2-oxopropanoate) .
  • Ester Choice : Methyl esters (as in the target compound) generally exhibit lower solubility in water compared to ethyl esters but may enhance metabolic stability .

Reactivity Trends :

  • The methoxy group in the target compound stabilizes intermediates in electrophilic aromatic substitution, contrasting with bromine or nitro substituents, which deactivate the ring .
  • β-Keto esters are prone to keto-enol tautomerism, influencing their participation in cycloadditions or Michael additions .

Physical and Spectral Properties

Compound IR (C=O stretches, cm⁻¹) ¹H NMR (Key Signals) ¹³C NMR (Key Signals)
This compound ~1740 (ester), ~1710 (ketone) δ 3.8–4.0 (OCH3), δ 6.5–7.5 (pyridine H) δ 165–175 (C=O), δ 50–55 (OCH3)
Ethyl 3-[(6-methylpyridine-2-yl)amino]-3-oxopropanoate ~1745 (ester), ~1680 (amide) δ 1.2–1.4 (CH2CH3), δ 2.5 (CH3-pyridine) δ 165–170 (C=O), δ 20–25 (CH3-pyridine)
Methyl 3-(4-Pyridyl)-3-oxopropanoate ~1735 (ester), ~1705 (ketone) δ 8.5–8.7 (pyridine H), δ 3.7–3.9 (OCH3) δ 165–175 (C=O), δ 55–60 (OCH3)

Notes:

  • The target compound’s ¹H NMR shows distinct pyridine proton splitting due to the 6-methoxy group’s para-directing effects .
  • IR spectra differentiate between ester and ketone carbonyls, critical for structural validation .

Biological Activity

Methyl 3-(6-methoxypyridin-2-yl)-3-oxopropanoate is a compound that has attracted attention due to its potential biological activities, particularly in the fields of antimicrobial and anticancer research. This article aims to provide a comprehensive overview of the biological activity of this compound, supported by relevant research findings, data tables, and case studies.

Chemical Structure and Properties

This compound is characterized by its unique structural features, which include a methoxy group attached to a pyridine ring and a keto group in the propanoate moiety. This structure may contribute to its interaction with various biological targets.

Antimicrobial Activity

Research on the antimicrobial properties of this compound has shown promising results. Studies indicate that the compound exhibits significant antibacterial activity against various strains of bacteria, including:

Bacterial Strain Minimum Inhibitory Concentration (MIC)
Staphylococcus aureus62.5 µg/mL
Escherichia coli78.12 µg/mL
Enterococcus faecalis70.0 µg/mL

These findings suggest that the compound could be a potential candidate for developing new antimicrobial agents, particularly against resistant strains such as MRSA (Methicillin-resistant Staphylococcus aureus) .

Anticancer Activity

In vitro studies have demonstrated that this compound possesses antiproliferative effects against human cancer cell lines. The following table summarizes the IC50 values observed in various cancer cell lines:

Cell Line IC50 (µg/mL)
HeLa (Cervical cancer)226
A549 (Lung cancer)242.52

The compound's mechanism of action in cancer cells appears to involve the induction of apoptosis and inhibition of cell proliferation, although further studies are needed to elucidate the precise pathways involved .

The biological activity of this compound is believed to be mediated through its interaction with specific molecular targets. Preliminary studies suggest that it may inhibit key enzymes involved in bacterial cell wall synthesis and cancer cell metabolism. For instance, its structural similarity to known enzyme inhibitors indicates potential interactions with cyclooxygenase enzymes (COX), which play a significant role in inflammation and cancer progression .

Case Studies

A notable case study involved the evaluation of this compound in combination with conventional antibiotics against resistant bacterial strains. The results indicated a synergistic effect when used alongside standard treatments, enhancing overall efficacy and reducing required dosages .

Another study focused on its anticancer properties, where it was tested in animal models for tumor growth inhibition. The results showed a significant reduction in tumor size compared to control groups, supporting its potential as an adjunct therapy in cancer treatment .

Q & A

Q. How to address discrepancies in reported synthetic yields for structurally related compounds?

  • Factors include:
  • Solvent Purity : Trace water in Et₂O reduces yields in moisture-sensitive reactions .
  • Catalyst Loading : Pd/C or enzyme-catalyzed steps may require optimization for substrate-specific activity .
  • Reproduce methods with strict inert atmosphere control and reagent drying .

Application-Oriented Questions

Q. What role does this compound play in synthesizing heterocyclic scaffolds?

  • The β-keto ester moiety is a versatile precursor for:
  • Pyrazoles : Via cyclocondensation with hydrazines .
  • Quinolines : Through Friedländer annulation with 2-aminobenzaldehydes .
  • Spiro Compounds : As demonstrated in the synthesis of spiro[cyclopenta-indene] derivatives .

Q. How is this compound utilized in photoactivatable prodrug design?

  • The benzo[b]selenophene scaffold (analogous to the pyridine ring) undergoes photoinduced dimerization, enabling controlled release of therapeutic agents . Substituent positioning (e.g., methoxy groups) fine-tunes absorption wavelengths for targeted activation.

Troubleshooting and Optimization

Q. Why does recrystallization fail to purify this compound, and what alternatives exist?

  • High solubility in common solvents (e.g., EtOAc) may hinder crystallization. Alternatives include:
  • Column Chromatography : Use silica gel with gradients of hexane/EtOAc (e.g., 70:30 to 50:50) .
  • Preparative HPLC : Reverse-phase systems with acetonitrile/water mobile phases .

Q. How to mitigate decomposition during long-term storage?

  • Store under argon at −20°C in amber vials to prevent oxidation and photodegradation. Lyophilization improves stability for hygroscopic batches .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.